REACTION_SMILES
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[C:18](=[O:19])([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])[N:25]1[CH:26]([C:28](=[O:29])[O:30][CH3:31])[CH2:27]1.[CH3:1][S:2]([N:3]([c:4]1[cH:5][cH:6][c:7]([Cl:8])[cH:9][cH:10]1)[CH:11]([C:12]([OH:13])=[O:14])[CH3:15])(=[O:16])=[O:17]>>[C:18](=[O:19])([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])[N:25]1[CH:26]([C:28](=[O:29])[OH:30])[CH2:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CN1C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C(=O)O)N(c1ccc(Cl)cc1)S(C)(=O)=O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CC1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |